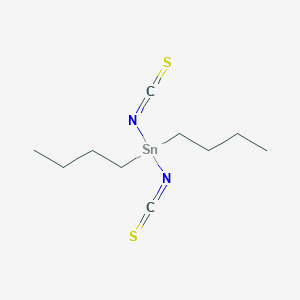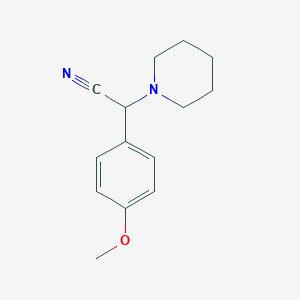![molecular formula C20H12Cl3N3 B101483 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]- CAS No. 17601-86-4](/img/structure/B101483.png)
1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Indole-3-phenylazo-2-trichloromethylbenzene' and is synthesized through a multi-step process involving the reaction of various chemical reagents.
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] is not well understood. However, studies have suggested that this compound may act as a ligand and form complexes with various metal ions. These metal complexes may then interact with biological molecules and modulate their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] are not well studied. However, studies have suggested that this compound may have potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity in various cancer cell lines. Additionally, this compound has been shown to exhibit anti-inflammatory activity in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] in lab experiments include its ease of synthesis and its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]. These include the synthesis of new metal complexes using this compound as a ligand, the study of its potential applications in the field of catalysis and material science, and the study of its potential applications in medicinal chemistry. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] involves a multi-step process that requires the reaction of various chemical reagents. The first step involves the reaction of 2-nitroaniline with acetic anhydride to produce 2-acetamido-3-nitroaniline. This compound is then reacted with potassium hydroxide to produce 2-amino-3-nitroaniline. The next step involves the reaction of 2-amino-3-nitroaniline with 2,4,5-trichlorobenzoyl chloride to produce 2-amino-3-nitro-N-(2,4,5-trichlorobenzoyl)aniline. This compound is then reduced using sodium dithionite to produce 2-amino-3-(2,4,5-trichlorophenyl)aniline. The final step involves the reaction of 2-amino-3-(2,4,5-trichlorophenyl)aniline with phenyldiazonium chloride to produce 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo].
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] has potential applications in various fields of scientific research. This compound has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. It has also been used as a fluorescent probe for the detection of various metal ions. Additionally, this compound has been used as a building block for the synthesis of various organic molecules with potential applications in medicinal chemistry.
Eigenschaften
| 17601-86-4 | |
Molekularformel |
C20H12Cl3N3 |
Molekulargewicht |
400.7 g/mol |
IUPAC-Name |
(2-phenyl-1H-indol-3-yl)-(2,4,5-trichlorophenyl)diazene |
InChI |
InChI=1S/C20H12Cl3N3/c21-14-10-16(23)18(11-15(14)22)25-26-20-13-8-4-5-9-17(13)24-19(20)12-6-2-1-3-7-12/h1-11,24H |
InChI-Schlüssel |
HHLFUASWQJDOFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)Cl)Cl |
| 17601-86-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


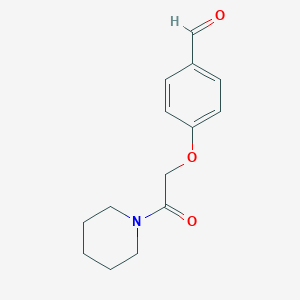
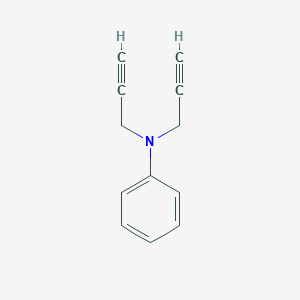





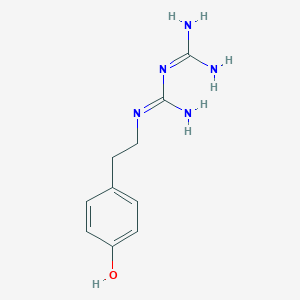
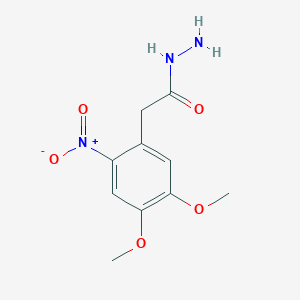
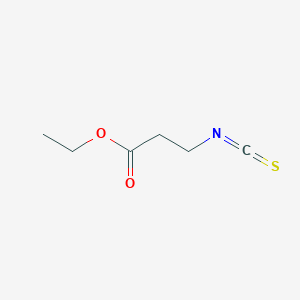
![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
